Niacinamide glycolate
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Overview
Description
Niacinamide is a form of vitamin B3, known for its significant benefits in skincare, including anti-aging, skin brightening, and protection of the skin barrier . Glycolic acid, on the other hand, is an alpha hydroxy acid commonly used in skincare for its exfoliating properties . The combination of these two compounds results in niacinamide glycolate, which is used primarily in cosmetic formulations for its skin conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of niacinamide glycolate typically involves the reaction of niacinamide with glycolic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the glycolate ester. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors, to enhance efficiency and scalability. The use of catalysts and advanced purification methods, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Niacinamide glycolate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines and alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Niacinamide glycolate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of niacinamide glycolate involves several molecular targets and pathways:
NAD+ Synthesis: Niacinamide is a precursor for nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular energy metabolism and redox reactions.
Anti-inflammatory: Niacinamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and stabilizing mast cells.
Comparison with Similar Compounds
Niacinamide glycolate can be compared with other similar compounds, such as:
Glycolic Acid: Glycolic acid is primarily known for its exfoliating effects, but when combined with niacinamide, it also provides skin conditioning benefits.
By combining the benefits of niacinamide and glycolic acid, this compound offers a unique profile that makes it a valuable ingredient in skincare formulations .
Properties
CAS No. |
683226-77-9 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-hydroxyacetic acid;pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O.C2H4O3/c7-6(9)5-2-1-3-8-4-5;3-1-2(4)5/h1-4H,(H2,7,9);3H,1H2,(H,4,5) |
InChI Key |
ZUWUQLAVERUBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.C(C(=O)O)O |
Origin of Product |
United States |
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